1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole
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Overview
Description
- Reacting the amine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Formation of the Imidazole Ring:
- Cyclization of the sulfonamide intermediate with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Chlorinated Phenyl Intermediate:
- Starting with a chlorinated benzene derivative, such as 3-chlorobenzaldehyde.
- Reacting with an appropriate amine to form the corresponding Schiff base.
- Reduction of the Schiff base to yield the amine intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure, which may interact with various biological targets.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and imidazole groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole.
1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-triazole: Contains a triazole ring, offering different electronic properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2-chloro-6-imidazol-1-ylphenyl)methyl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-13-5-7-14(8-6-13)27(25,26)22-18(24)21-11-15-16(19)3-2-4-17(15)23-10-9-20-12-23/h2-10,12H,11H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKBBXKKUWEQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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